
N,N,4-trimethyl-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethyl-3-nitroaniline (TNTA) is an organic compound that has been widely used in scientific research for its unique properties. TNTA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields.
Mécanisme D'action
The mechanism of action of N,N,4-trimethyl-3-nitroaniline is not well understood. However, it is believed that N,N,4-trimethyl-3-nitroaniline can act as a radical initiator, which can initiate various radical reactions. N,N,4-trimethyl-3-nitroaniline can also undergo reduction reactions, which can produce reactive intermediates that can participate in other chemical reactions.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-nitroaniline has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause harm to humans and animals. N,N,4-trimethyl-3-nitroaniline can cause skin irritation, respiratory problems, and other health issues if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,4-trimethyl-3-nitroaniline has several advantages for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields. N,N,4-trimethyl-3-nitroaniline is also readily available and relatively inexpensive. However, N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. It can also be difficult to handle due to its highly reactive nature.
Orientations Futures
There are several future directions for the use of N,N,4-trimethyl-3-nitroaniline in scientific research. One potential area of research is the use of N,N,4-trimethyl-3-nitroaniline in the synthesis of new pharmaceuticals. N,N,4-trimethyl-3-nitroaniline can also be used as a reagent in the synthesis of new materials, such as polymers and nanoparticles. Additionally, N,N,4-trimethyl-3-nitroaniline can be used as a tool for the study of radical reactions and other chemical reactions. Further research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Conclusion:
In conclusion, N,N,4-trimethyl-3-nitroaniline is a highly reactive compound that has been widely used in scientific research for its unique properties. N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. However, it has several advantages for lab experiments, including its high reactivity and availability. Future research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Méthodes De Synthèse
N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and should be carried out under controlled conditions. The resulting product is purified through recrystallization to obtain pure N,N,4-trimethyl-3-nitroaniline.
Applications De Recherche Scientifique
N,N,4-trimethyl-3-nitroaniline has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can undergo various chemical reactions, such as reduction, oxidation, and substitution. N,N,4-trimethyl-3-nitroaniline has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Propriétés
Nom du produit |
N,N,4-trimethyl-3-nitroaniline |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
N,N,4-trimethyl-3-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(10(2)3)6-9(7)11(12)13/h4-6H,1-3H3 |
Clé InChI |
JDGKOUKEEAONGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




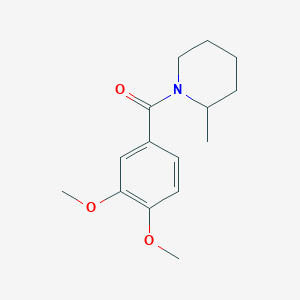
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
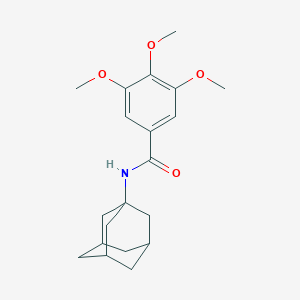

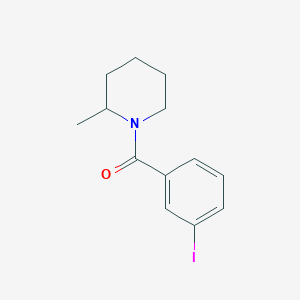
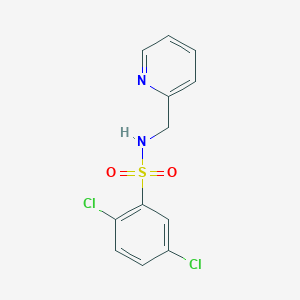
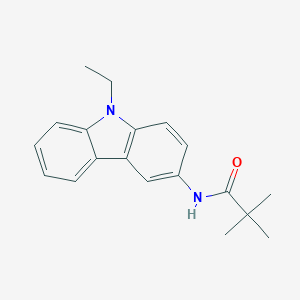

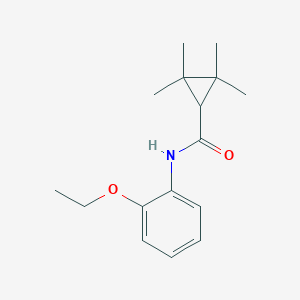
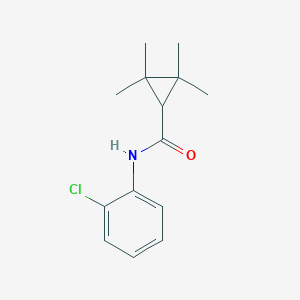

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
